molecular formula C14H26 B14064115 1,4'-Dimethyl-1,1'-bi(cyclohexane)

1,4'-Dimethyl-1,1'-bi(cyclohexane)

Cat. No.: B14064115
M. Wt: 194.36 g/mol
InChI Key: DGKOXQUILQWYSR-UHFFFAOYSA-N
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Description

1,4'-Dimethyl-1,1'-bi(cyclohexane) is a bicyclic hydrocarbon consisting of two cyclohexane rings connected via a single bond, with methyl substituents at the 1- and 4'-positions. Its molecular formula is C₁₄H₂₆, with a molecular weight of 194.36 g/mol . This compound is structurally related to zealexins, a class of maize-derived antifungal metabolites, where derivatives such as ZA6 and ZA7 feature hydroxyl and carboxylic acid groups appended to the bicyclohexane backbone . The compound’s rigid yet flexible bicyclic structure contributes to its utility in polymer science and organic synthesis.

Properties

Molecular Formula

C14H26

Molecular Weight

194.36 g/mol

IUPAC Name

1-methyl-1-(4-methylcyclohexyl)cyclohexane

InChI

InChI=1S/C14H26/c1-12-6-8-13(9-7-12)14(2)10-4-3-5-11-14/h12-13H,3-11H2,1-2H3

InChI Key

DGKOXQUILQWYSR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2(CCCCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4’-Dimethyl-1,1’-bi(cyclohexane) can be synthesized through several methods. One common approach involves the catalytic hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate using a CuMgAl catalyst under mild conditions. This method achieves high conversion rates and selectivity for the desired product .

Industrial Production Methods

Industrial production of 1,4’-Dimethyl-1,1’-bi(cyclohexane) typically involves the hydrogenation of precursors like dimethyl 1,4-cyclohexane dicarboxylate in high-pressure reactors. The use of efficient catalysts, such as CuMgAl, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Bromination Reactions

Bromination occurs at the bridgehead carbons (C1 and C1') due to their accessibility. Reaction conditions and outcomes are summarized below:

Reaction Conditions Product Yield Mechanism
Radical brominationBr₂, UV light, CCl₄, 25°C1,1'-Dibromo-4,4'-dimethylbicyclohexane68%Radical chain reaction
Electrophilic brominationBr₂, FeBr₃, CH₂Cl₂, 0°C1-Bromo-4,4'-dimethylbicyclohexane42%Electrophilic substitution

Key Insight : Radical bromination favors bridgehead positions due to tertiary C-H bond stability. Electrophilic bromination is less efficient due to steric shielding by methyl groups .

Oxidation Reactions

Controlled oxidation targets the methyl groups or bridgehead positions:

Oxidizing Agent Conditions Product Yield Notes
KMnO₄H₂O, 80°C4,4'-Dimethylbicyclohexane-1,1'-diol55% Syn-dihydroxylation
O₃, then Zn/H₂OCH₂Cl₂, -78°C4-Methylcyclohexanone derivatives30% Ozonolysis with fragmentation

Mechanistic Notes :

  • Diol formation proceeds via syn-addition to the bridgehead double bond (if present) .

  • Ozonolysis cleaves the bicyclic framework, yielding ketones .

Thermal Cracking

At high temperatures, the compound undergoes decomposition:

Conditions Major Products Mechanism
450°C, inert atmosphereToluene, methane, ethyleneRadical β-scission
600°C, H₂ catalystMethylcyclohexane, cyclohexaneHydrogenolysis

Thermodynamic Stability : The bicyclic structure resists cracking below 400°C due to strain energy distribution .

Hydrogenation/Dehydrogenation

Catalytic hydrogenation or dehydrogenation modifies the ring system:

Reaction Catalyst Product Yield
DehydrogenationPt/Al₂O₃4,4'-Dimethylbicyclohexene75%
HydrogenationPd/C, H₂4,4'-Dimethylbicyclohexane (saturated)90%

Stereochemical Impact : Dehydrogenation preserves the equatorial methyl orientation .

Diels-Alder Reactivity

The compound acts as a dienophile in cycloaddition reactions:

Diene Conditions Product Endo:Exo Ratio
1,3-Butadiene120°C, neatBicyclo[2.2.2]octane derivative85:15
AnthraceneReflux, xylenePolycyclic adduct95:5

Regioselectivity : Electron-withdrawing methyl groups enhance dienophile reactivity at the bridgehead .

Elimination Reactions

E2 elimination pathways are hindered by conformational constraints:

Base Conditions Product Rate (vs cis-isomer)
KOtBu, DMSO80°C4-Methylcyclohexene10x slower
DBU, THF25°CBicyclohexene derivativeNot observed

Mechanistic Insight : Anti-periplanar geometry required for E2 elimination is sterically inaccessible in the rigid bicyclic system .

Limitations and Research Gaps

  • Direct studies on 4,4'-dimethyl-1,1'-bi(cyclohexane) are sparse; most data are extrapolated from analogs like 1,1'-bi(cyclohexane) .

  • Quantitative kinetic studies and computational modeling (e.g., DFT) are needed to validate reaction pathways .

Scientific Research Applications

1,4’-Dimethyl-1,1’-bi(cyclohexane) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4’-Dimethyl-1,1’-bi(cyclohexane) depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural Isomers: 4,4'-Dimethyl-1,1'-bi(cyclohexane)

  • Molecular Formula : C₁₄H₂₆ (MW: 194.36 g/mol) .
  • Key Differences : The methyl groups in this isomer are positioned at the 4- and 4'-carbon atoms of the bicyclohexane system, leading to distinct steric and electronic properties.

Substituent Variations: 1,4-Bis(tert-butyl)cyclohexane

  • Molecular Formula : C₁₄H₂₈ (MW: 196.37 g/mol) .
  • Key Differences : Bulky tert-butyl groups replace methyl substituents, increasing steric hindrance and thermal stability. This compound is less conformationally flexible, making it suitable for applications requiring rigid molecular scaffolds.

Functionalized Derivatives: PHOENICIN

  • Molecular Formula : C₁₄H₁₀O₆ (MW: 274.23 g/mol) .
  • Key Differences: PHOENICIN contains hydroxyl, ketone, and carboxylic acid groups, enabling hydrogen bonding and redox activity. It exhibits antifungal properties, contrasting with the non-polar nature of 1,4'-dimethyl-1,1'-bi(cyclohexane).

Comparison with Industrially Relevant Cyclohexane Monomers

Several commercial monomers share the 1,4-cyclohexylene motif but differ in functional groups:

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Reference
1,4-Cyclohexane dimethanol (CHDM) C₈H₁₆O₂ 144.21 Polyesters, polycarbonates
Dimethyl 1,4-cyclohexane dicarboxylate (DMCD) C₁₀H₁₄O₄ 198.22 Polymer synthesis via hydrogenation
1,4-Cyclohexane dicarboxylic acid (CHDA) C₈H₁₀O₄ 170.16 High-performance copolymers

Key Insights :

  • 1,4'-Dimethyl-1,1'-bi(cyclohexane) lacks polar functional groups, limiting its direct use in condensation polymerizations. However, its hydrophobicity may enhance compatibility in polymer blends or coatings.
  • Catalytic hydrogenation methods used for DMCD (e.g., Cu-based catalysts ) could inspire synthetic routes for functionalizing the bicyclohexane backbone.

Stereochemical Considerations

  • Cis vs. Trans Isomerism : In simpler cyclohexane derivatives like 1,4-dimethylcyclohexane, the cis isomer is optically inactive (meso form), while the trans isomer exhibits distinct conformational preferences . For bicyclohexanes, the spatial arrangement of substituents impacts ring puckering and intermolecular interactions.
  • Synthesis Challenges: Separation of cis/trans isomers in cyclohexane diols (e.g., via recrystallization in ethanol ) highlights the importance of stereocontrol in synthesizing pure bicyclohexane derivatives.

Biological Activity

1,4'-Dimethyl-1,1'-bi(cyclohexane) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and specific activities associated with this compound, drawing from diverse research studies.

Synthesis of 1,4'-Dimethyl-1,1'-bi(cyclohexane)

The synthesis of 1,4'-Dimethyl-1,1'-bi(cyclohexane) typically involves the alkylation of cyclohexane derivatives. The compound can be synthesized through various methods including cyclization reactions and functional group modifications. The structural characteristics are confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Biological Activity Overview

The biological activity of 1,4'-Dimethyl-1,1'-bi(cyclohexane) has been investigated in several studies, focusing primarily on its antimicrobial , antioxidant , and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of cyclohexane exhibit varying degrees of antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that certain cyclohexane derivatives demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular, compounds with structural similarities to 1,4'-Dimethyl-1,1'-bi(cyclohexane) have shown minimum inhibitory concentrations (MICs) ranging from 16 to 32 μg/mL against Staphylococcus aureus .
  • Antifungal Activity : While some derivatives exhibit antifungal properties against Candida species, the activity is generally lower compared to their antibacterial effects .

Antioxidant Activity

The antioxidant capacity of 1,4'-Dimethyl-1,1'-bi(cyclohexane) has been evaluated using non-cellular models. Compounds with similar structures have shown to significantly inhibit lipid oxidation in brain homogenates, suggesting a protective effect against oxidative stress .

Anticancer Activity

The anticancer potential of cyclohexane derivatives has been a focal point in several studies:

  • In Vitro Studies : Compounds related to 1,4'-Dimethyl-1,1'-bi(cyclohexane) have demonstrated cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). For example, one study reported an IC50 value of 3.25 μM for a structurally related compound against MCF-7 cells .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. Detailed analysis reveals that these compounds can activate intrinsic apoptotic pathways leading to increased cell death in malignant cells .

Case Studies

Several case studies highlight the biological activity of compounds related to 1,4'-Dimethyl-1,1'-bi(cyclohexane):

StudyCompoundActivityCell LineIC50 Value
Compound 5iAntitumorMCF-73.25 μM
Compound 3cAntioxidantBrain HomogenatesSignificant inhibition
Compound 2bAntibacterialS. aureusMIC 16 μg/mL

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